(S)-3-BROMOBUTANOIC ACID
Description
(S)-3-Bromobutanoic acid (C₄H₇BrO₂) is a chiral carboxylic acid with a bromine atom substituted at the third carbon of the butanoic acid chain. Its molecular weight is 167.0 g/mol, and it has a density of 1.57 g/mL at 20°C . The compound’s CAS registry number is 2623-86-1, and it is listed under synonyms such as 3-bromobutanoic acid or 3-bromobutyric acid . The (S)-enantiomer specifically refers to the stereoisomer where the bromine atom occupies a specific spatial orientation around the chiral center (C3), which can significantly influence its biochemical interactions and synthetic applications.
Properties
IUPAC Name |
(3S)-3-bromobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949097 | |
| Record name | 3-Bromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-86-1 | |
| Record name | 3-Bromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Bromobutanoic acid can be synthesized through several methods. One common approach involves the bromination of butanoic acid derivatives. For instance, starting with (S)-3-hydroxybutanoic acid, bromination can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvent, temperature, and brominating agent are critical factors in the industrial synthesis to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at C3 undergoes substitution with nucleophiles, influenced by reaction conditions and stereochemical retention.
Key Reactions:
-
Hydroxide Substitution :
Treatment with NaOH (aqueous, 0–5°C) replaces Br with OH, yielding (S)-3-hydroxybutanoic acid. This proceeds via an SN2 mechanism, confirmed by stereochemical inversion at C3 . -
Epoxide Formation :
Reaction with concentrated NaOH promotes intramolecular substitution, forming (S)-3,4-epoxybutanoic acid. The reaction involves deprotonation at C4 and Br displacement, generating an epoxide ring . -
Thiol Substitution :
Thiophen-2-thiol in DMF (with K₂CO₃) replaces Br, producing (S)-3-(thiophen-2-ylthio)butanoic acid. The reaction retains configuration, suggesting an SN2 pathway.
Table 1: Substitution Reactions and Outcomes
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| OH⁻ | 0–5°C, NaOH | (S)-3-hydroxybutanoic acid | SN2 (inversion) |
| O⁻ (intramolecular) | NaOH, 0°C | (S)-3,4-epoxybutanoic acid | SN2 (intramolecular) |
| Thiophen-2-thiol | DMF, K₂CO₃ | (S)-3-(thiophen-2-ylthio)butanoic acid | SN2 (retention*) |
*Retention attributed to neighboring group participation or steric effects.
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under radical or thermal conditions.
Key Reactions:
-
Hunsdiecker-Type Decarboxylation :
Silver salt derivatives react with Br₂, producing 2-bromopropane and CO₂. This radical-chain mechanism proceeds via acyloxy radical intermediates . -
Barton Decarboxylation :
Using N-acyloxy-2-pyridinethione under light irradiation generates a propyl radical, trapped by CCl₃Br to form 1-bromo-2-propylbromide .
Table 2: Decarboxylation Pathways
| Method | Reagents | Product | Yield |
|---|---|---|---|
| Hunsdiecker | Ag salt, Br₂ | 2-bromopropane | 55–80% |
| Barton | N-acyloxy-2-pyridinethione, CCl₃Br | 1-bromo-2-propylbromide | 65% |
Elimination Reactions
Base-induced elimination forms α,β-unsaturated carboxylic acids.
Key Reaction:
-
Dehydrohalogenation :
Heating with KOtBu in THF eliminates HBr, producing trans-2-butenoic acid. Stereospecific anti-elimination is observed.
Mechanism:
Comparative Reactivity of Brominated Butanoic Acids
The position of bromine significantly influences reactivity:
Table 3: Reactivity Comparison
| Compound | Bromine Position | Dominant Reaction |
|---|---|---|
| (S)-2-Bromobutanoic acid | α | Faster SN2 (less steric hindrance) |
| (S)-3-Bromobutanoic acid | β | Epoxidation, stereoretentive substitutions |
| 4-Bromobutanoic acid | γ | Elimination favored over substitution |
-
Steric Effects : The β-position in this compound reduces SN2 rates compared to α-bromo isomers .
-
Electronic Effects : Electron-withdrawing COOH group stabilizes transition states in elimination .
Mechanistic Insights
-
SN2 Stereochemistry : Walden inversion is observed in hydroxide substitution, confirmed by enantiomerically pure products .
-
Radical Pathways : Decarboxylation involves acyloxy radical intermediates, detected via ESR spectroscopy .
This compound serves as a versatile intermediate in organic synthesis, enabling access to chiral epoxides, thioethers, and unsaturated acids. Its reactivity profile highlights the interplay between steric effects, electronic factors, and stereochemical outcomes.
Scientific Research Applications
Organic Synthesis
(S)-3-Bromobutanoic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are crucial in pharmaceutical applications.
Medicinal Chemistry
This compound is being investigated for its potential role in drug development, particularly for synthesizing chiral drugs. It has been utilized as an intermediate in the synthesis of antiepileptic drugs and other therapeutic agents due to its unique structural properties.
Biochemical Studies
Research indicates that this compound may influence metabolic pathways and cellular processes. Its bromine substituent enhances its reactivity with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.
Case Study 1: Enzymatic Activity
A study demonstrated that this compound could be effectively resolved by lipases, showcasing high enantioselectivity. This property makes it valuable for producing enantiopure drugs, particularly in asymmetric synthesis processes.
Case Study 2: Metabolic Pathways
Research has shown that this compound participates in acylation reactions, influencing various substrates' reactivity and biological outcomes. Its acetyloxy group facilitates interactions with different biomolecules, impacting metabolic pathways significantly.
This compound exhibits various biological activities:
- Cell Proliferation : Studies have explored its effects on cell growth and apoptosis, indicating potential therapeutic applications.
- Enzyme Interactions : The compound may interact with specific enzymes involved in metabolic processes, influencing their activity and function.
Mechanism of Action
The mechanism of action of (S)-3-Bromobutanoic acid involves its interaction with various molecular targets. As a brominated compound, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of enzymes and other proteins, potentially leading to changes in cellular processes. The specific pathways involved depend on the context of its use and the biological system .
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: The position of bromine influences nucleophilic substitution reactions. For example, 3-bromobutanoic acid may undergo slower SN2 reactions compared to 2-bromobutanoic acid due to steric hindrance at the tertiary carbon.
- Acidity: Bromine’s electron-withdrawing effect is strongest when closer to the -COOH group. Theoretical predictions suggest the following acidity order: 2-bromobutanoic acid > 3-bromobutanoic acid > 4-bromobutanoic acid.
- Applications: this compound is valuable in asymmetric synthesis, particularly in pharmaceuticals where enantioselectivity is critical. Its (R)-counterpart might be less active in certain contexts, highlighting the importance of enantiomeric resolution.
Biological Activity
(S)-3-Bromobutanoic acid is a chiral organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the third carbon of the butanoic acid chain. Its molecular formula is CHBrO, with a molecular mass of 167.00 g/mol. The compound has a melting point of 44 °C and a boiling point between 110 to 111 °C at a pressure of 9-10 Torr .
1. Metabolic Pathways
Research indicates that this compound plays a role in various metabolic pathways. Its bromine substituent may enhance interactions with biological molecules, which can influence enzyme activity and cellular signaling pathways . Studies have shown that it can affect cell proliferation and apoptosis, suggesting potential therapeutic applications .
2. Enzyme Interactions
The compound has been utilized in studies investigating enzyme-catalyzed reactions. Specifically, it has been shown to interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator . For example, it has been studied for its effects on aspartate aminotransferase isoenzymes, which are crucial for amino acid metabolism .
3. Antimicrobial Properties
Emerging studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential efficacy in inhibiting growth, which could be useful in developing new antimicrobial agents .
Case Study 1: Enzyme Inhibition
A study published in the Journal of Chemical Health Risks demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic processes. The compound was found to reduce the activity of aspartate aminotransferase significantly, indicating its potential as a lead compound for drug development targeting metabolic disorders .
Case Study 2: Antimicrobial Activity
In another study, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth at varying concentrations, suggesting its potential as an alternative treatment for bacterial infections .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Bromination of Butanoic Acid: This method involves the direct bromination of butanoic acid using bromine under acidic conditions.
- Chiral Resolution: Utilizing chiral catalysts or resolving agents can help obtain the (S) enantiomer selectively from racemic mixtures.
- Biocatalytic Approaches: Recent advancements have introduced biocatalytic methods using enzymes to produce this compound with high enantiomeric purity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromobutyric Acid | CHBrO | Used in pharmaceuticals like Levetiracetam |
| 4-Bromobutyric Acid | CHBrO | Less common than 2- and 3-bromo variants |
| (R)-3-Bromobutanoic Acid | CHBrO | Enantiomer of this compound; different biological activities |
The unique stereochemistry of this compound significantly influences its reactivity and biological activity compared to other brominated carboxylic acids.
Q & A
Q. How do the physical properties of (S)-3-bromobutanoic acid influence its handling in synthetic procedures?
The compound’s density (1.57 g/mL at 20°C) and molecular weight (167 g/mol) necessitate precise volumetric measurements for stoichiometric accuracy in reactions. Its liquid state at room temperature (lit. data) requires storage in airtight containers to prevent hydrolysis or oxidation. Safety protocols should address its corrosive nature, as indicated by its classification under hazardous chemical guidelines .
Q. What are the key spectroscopic markers for characterizing this compound in NMR and IR analyses?
In H NMR, the β-proton adjacent to the bromine atom (CHBr) typically appears as a multiplet at δ ~2.3–2.7 ppm, while the carboxylic acid proton (COOH) resonates as a broad singlet at δ ~10–12 ppm. IR spectroscopy shows a strong C=O stretch at ~1700–1720 cm and O-H stretch (carboxylic acid) at ~2500–3300 cm. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry, though specific methods for this enantiomer require optimization .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric excess of this compound in asymmetric synthesis?
Chiral derivatization agents (e.g., Mosher’s acid chloride) can form diastereomers for analysis via F NMR or HPLC. Alternatively, enzymatic resolution using lipases or esterases may selectively hydrolyze one enantiomer. X-ray crystallography of derivatives (e.g., salts with chiral amines) provides definitive stereochemical confirmation. Purity of starting materials (>95% GC-grade) is critical to minimize racemization during synthesis .
Q. How can researchers address discrepancies in reported reactivity of this compound across different catalytic systems?
Contradictions in reactivity (e.g., nucleophilic substitution vs. elimination) often stem from solvent polarity, temperature, or catalyst choice. For example, polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while bulky bases may drive elimination. Systematic kinetic studies under controlled conditions (e.g., varying base strength, monitoring by GC-MS) are recommended. Cross-referencing purity data (e.g., >95% GC) and reaction scales can isolate variables .
Q. What role does this compound play in synthesizing bioactive molecules?
The compound serves as a chiral building block for β-amino acids or heterocycles. For instance, coupling with amines via Steglich esterification yields intermediates for peptide mimetics (e.g., 3-amino-4-hydroxybutyric acid derivatives, as seen in structurally related compounds). Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups in drug candidates .
Methodological Considerations
Q. How should researchers optimize reaction conditions for esterification of this compound?
Use carbodiimide-based coupling agents (DCC, EDC) with catalytic DMAP in anhydrous dichloromethane. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Post-reaction, purify via flash chromatography (silica gel, eluent gradient 5–20% ethyl acetate in hexane) to isolate esters. Purity verification by H NMR and chiral HPLC is essential to retain stereochemical integrity .
Q. What precautions are necessary when handling this compound in aqueous environments?
Avoid prolonged exposure to moisture to prevent hydrolysis to 3-hydroxybutanoic acid. Conduct reactions under inert atmospheres (N/Ar) and use desiccants during storage. Neutralize waste with sodium bicarbonate before disposal. Safety data sheets (SDS) highlight risks of skin corrosion and respiratory irritation, mandating PPE (gloves, goggles, fume hood use) .
Data Contradiction and Reproducibility
Q. How can conflicting data on the thermal stability of this compound be reconciled?
Discrepancies in decomposition temperatures may arise from impurities (e.g., residual HBr) or analytical methods (DSC vs. TGA). Reproduce experiments using rigorously purified samples (>99% by GC) and standardized heating rates (e.g., 10°C/min under N). Report full experimental conditions (e.g., sample mass, crucible type) to ensure comparability .
Table: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrO | |
| Molecular Weight | 167 g/mol | |
| Density | 1.57 g/mL (20°C) | |
| CAS Number | 2623-86-1 | |
| Purity (Common Grades) | >95.0% (GC) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
